
2-(2,6-二氟苯基)-2-甲基丙酸
描述
The “2,6-Difluorophenyl” group is a part of various compounds used in chemical research . It’s a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached to the 2nd and 6th carbon atoms .
Synthesis Analysis
The synthesis of “2,6-Difluorophenyl” compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . For example, 2,6-Difluorophenylboronic acid has been used as a substrate in the model reaction of Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular structure of “2,6-Difluorophenyl” compounds can be determined using various techniques. For instance, the molecular formula of 2,6-Difluorophenylboronic acid is CHBFO, with an average mass of 157.911 Da and a monoisotopic mass of 158.035065 Da .Chemical Reactions Analysis
“2,6-Difluorophenyl” compounds participate in various chemical reactions. For example, 2,6-difluorophenol undergoes oxidative polymerization in the presence of the Fe- N,N′ - bis (salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly (2,6-difluoro-1,4-phenylene oxide) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Difluorophenyl” compounds vary. For example, 2,6-Difluorophenylboronic acid is a solid with a molecular formula of CHBFO .科学研究应用
a. Anti-Inflammatory Agents: The compound’s structural features suggest that it could serve as a scaffold for designing novel anti-inflammatory agents. Researchers can explore modifications to enhance its anti-inflammatory activity.
b. Analgesics and Pain Management: Given its phenylacetic acid backbone, 2-(2,6-Difluorophenyl)-2-methylpropanoic acid might contribute to the development of analgesics or pain-relieving drugs. Further studies are needed to validate this potential.
c. Metabolic Disorders: Investigating the metabolic effects of this compound could lead to insights into disorders such as diabetes, obesity, or dyslipidemia. Its unique fluorine substitution pattern may influence metabolic pathways.
Materials Science and Organic Synthesis
2-(2,6-Difluorophenyl)-2-methylpropanoic acid can be employed in materials science and organic synthesis:
a. Fluorinated Building Blocks: As a fluorinated compound, it can serve as a building block for synthesizing other fluorinated molecules. Fluorination often enhances chemical stability and lipophilicity.
b. Ligand Design for Coordination Chemistry: Researchers can explore its coordination chemistry by incorporating it into ligands. For instance, tetradentate ligands based on similar structures have demonstrated remarkable luminescent properties when coordinated with metals like Pt .
Conclusion
2-(2,6-Difluorophenyl)-2-methylpropanoic acid holds promise across various scientific fields. Its distinct fluorine substitution pattern and phenylacetic acid core provide ample opportunities for further exploration and application. Remember to consult specialized literature and conduct experimental studies for detailed insights . If you need further information or have additional queries, feel free to ask! 😊
作用机制
Target of Action
It’s worth noting that similar compounds, such as 2,6-difluorophenylboronic acid, are often used as substrates in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
In the context of Suzuki–Miyaura coupling, the mode of action involves the compound participating in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound could potentially be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
In the context of suzuki–miyaura coupling, the compound could potentially contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context .
Action Environment
It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions .
安全和危害
未来方向
属性
IUPAC Name |
2-(2,6-difluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIUUVZMMOKAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679674 | |
| Record name | 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216838-87-7 | |
| Record name | 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-difluorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



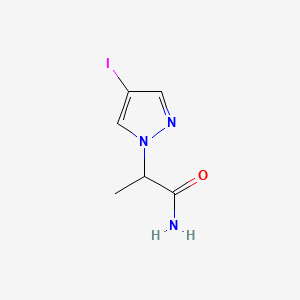
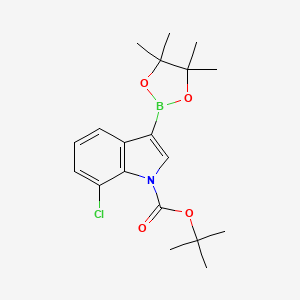


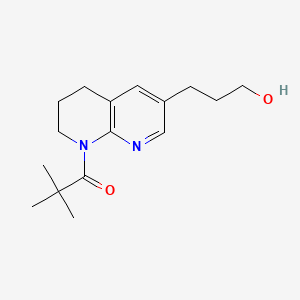
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B573085.png)

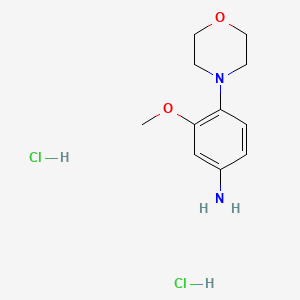
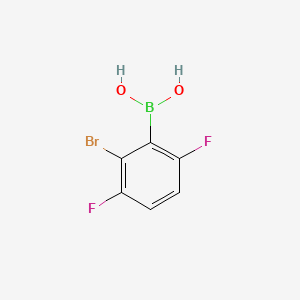
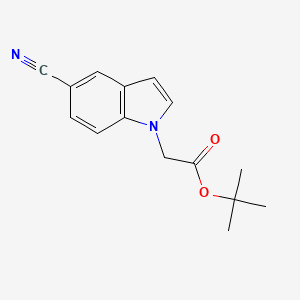

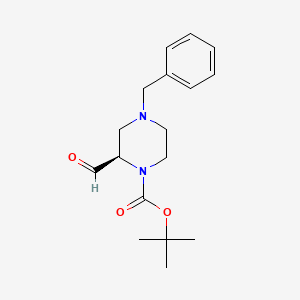
![Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate](/img/structure/B573101.png)
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B573102.png)